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Compound of Interest

Compound Name: AMP-PNP

Cat. No.: B156828 Get Quote

Welcome to the technical support center for the use of Adenosine 5'-(β,γ-imido)triphosphate

(AMP-PNP) in live-cell imaging. This resource is tailored for researchers, scientists, and drug

development professionals to provide guidance on the effective application of this non-

hydrolyzable ATP analog and to troubleshoot potential issues during your experiments.

Frequently Asked Questions (FAQs)
Q1: What is AMP-PNP and why is it used in live-cell imaging?

A1: AMP-PNP is a structural analog of adenosine triphosphate (ATP) where the oxygen atom

between the β and γ phosphates is replaced by an imido (-NH-) group. This substitution makes

the terminal phosphate bond highly resistant to cleavage by most ATPases and kinases. In live-

cell imaging, AMP-PNP is used to "trap" ATP-dependent enzymes and molecular motors in an

ATP-bound state, allowing for the visualization of specific, otherwise transient, conformational

states and processes.

Q2: Is AMP-PNP completely non-hydrolyzable?

A2: While highly resistant to cleavage, AMP-PNP is not entirely non-hydrolyzable. Some

enzymes, such as the motor protein ncd (a kinesin-related protein), have been shown to slowly

hydrolyze AMP-PNP at a rate of approximately 0.00004 s⁻¹, which is about 1% of the ATP

turnover rate.[1] This slow hydrolysis is an important consideration for long-term imaging

experiments.
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Q3: How does the binding affinity of AMP-PNP compare to ATP?

A3: The binding affinity of AMP-PNP relative to ATP is enzyme-dependent. In some cases, the

affinity is comparable, while in others it may be weaker. For instance, for the (Na+ + K+)-

dependent ATPase, the dissociation constant (Kd) for AMP-PNP is in the low micromolar range

(2.2 µM with MgCl2).[2] However, for other proteins like the recA protein, AMP-PNP has a

weaker binding affinity than ATP.[3] It is crucial to consider this when determining the

appropriate concentration for your experiments.

Q4: What are the potential off-target effects of AMP-PNP in live cells?

A4: Like many small molecule inhibitors, AMP-PNP can have off-target effects. Due to the

conserved nature of the ATP-binding pocket, it can bind to a wide range of ATP-dependent

proteins, not just the one of interest.[4] For example, AMP-PNP can act as a blocker of K_ir_6

(K_ATP_) channels and can inhibit fast axonal transport.[5][6] It is essential to include

appropriate controls to identify and account for these potential off-target effects.

Q5: Can AMP-PNP affect cellular energy levels?

A5: By competing with endogenous ATP for binding to a multitude of enzymes, high

concentrations of AMP-PNP could potentially disrupt cellular energy homeostasis. One key

pathway that could be affected is the AMP-activated protein kinase (AMPK) pathway, which is a

central regulator of cellular energy balance.[7][8][9][10] Monitoring cellular health and using the

lowest effective concentration of AMP-PNP is recommended.
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Issue Potential Cause Troubleshooting Steps

No observable effect of AMP-

PNP

Insufficient intracellular

concentration: AMP-PNP is a

charged molecule and does

not readily cross the cell

membrane.

1. Optimize delivery method:

Try different permeabilization

techniques such as saponin or

digitonin, electroporation, or

microinjection.[11] 2. Increase

extracellular concentration:

Titrate the concentration of

AMP-PNP in the imaging

medium. 3. Increase

incubation time: Allow more

time for AMP-PNP to enter the

cells. 4. Use cell-penetrating

peptides (CPPs): Conjugating

AMP-PNP to a CPP can

enhance its uptake.[2][12]

Low binding affinity for the

target protein: The

concentration of AMP-PNP

may be below the Kd for your

protein of interest.

1. Increase AMP-PNP

concentration: Based on

available literature or

preliminary dose-response

experiments, increase the

working concentration. 2.

Verify protein expression and

localization: Ensure your target

protein is correctly expressed

and localized within the cell.

High background fluorescence

or cell stress

Cytotoxicity: High

concentrations of AMP-PNP or

the delivery method itself can

be toxic to cells.[13][14][15][16]

[17]

1. Perform a cytotoxicity assay:

Determine the optimal, non-

toxic concentration range for

your cell line using assays like

MTT or live/dead staining. 2.

Reduce AMP-PNP

concentration and incubation

time: Use the lowest effective

concentration for the shortest

possible duration. 3. Optimize
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delivery method: Use a milder

permeabilization agent or

lower the intensity of

electroporation.

Phototoxicity: Excessive

exposure to excitation light

during imaging can damage

cells.

1. Minimize light exposure:

Use the lowest possible laser

power and exposure time. 2.

Use sensitive detectors:

Employ highly sensitive

cameras to reduce the

required excitation intensity. 3.

Image less frequently: For

time-lapse experiments,

increase the interval between

image acquisitions.

Inconsistent or unexpected

results

Off-target effects: AMP-PNP is

affecting other ATP-dependent

pathways in the cell.

1. Include multiple controls:

Use a vehicle control (delivery

method without AMP-PNP), a

positive control (a known

inhibitor of your pathway), and

a negative control (an inactive

analog if available). 2. Rescue

experiment: After observing

the effect of AMP-PNP, try to

wash it out and add an excess

of ATP to see if the normal

phenotype can be restored. 3.

Use a secondary method:

Validate your findings with a

complementary technique,

such as biochemical assays

with purified components.

Slow hydrolysis of AMP-PNP:

The "inhibited" state may not

be stable over long imaging

periods.

1. Limit imaging duration: Plan

experiments to capture the

desired effect within a shorter

timeframe. 2. Replenish AMP-
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PNP: For longer experiments,

consider carefully replenishing

the imaging medium with fresh

AMP-PNP.

Quantitative Data Summary
Parameter AMP-PNP ATP Protein/System Reference

Hydrolysis Rate ~0.00004 s⁻¹ ~0.004 s⁻¹
Kinesin-related

protein (ncd)
[1]

Binding Affinity

(Kd)

2.2 µM (with 50

µM MgCl₂)
~1 µM (Km)

(Na⁺ + K⁺)-

dependent

ATPase

[2]

Binding Affinity

(Kd)

Weaker than

ATP

Stronger than

AMP-PNP
recA protein [3]

Binding Affinity

(Kd)
~13 µM ~2 µM (GTP) NMP kinase AK3 [18]

Effect on Motility Inhibits Drives motility Kinesin-1 [19]

Cytotoxicity

(Typical Range)

10 µM - 5 mM

(cell line

dependent)

Generally non-

toxic at

physiological

concentrations

Various cell lines
[13][14][15][16]

[17]

Experimental Protocols
Protocol 1: Introduction of AMP-PNP into Adherent Cells
using Saponin Permeabilization
This protocol provides a general method for transiently permeabilizing adherent cells to

introduce AMP-PNP for live-cell imaging.

Materials:

Adherent cells cultured on glass-bottom imaging dishes
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AMP-PNP stock solution (e.g., 100 mM in sterile water or buffer, pH 7.4)

Saponin stock solution (e.g., 1 mg/mL in sterile water)

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

Wash buffer (e.g., PBS or HBSS)

Procedure:

Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on imaging

dishes.

Prepare Imaging Solutions:

Prepare the "Loading Buffer": Live-cell imaging medium containing the final desired

concentration of AMP-PNP (e.g., 1-5 mM) and a low concentration of saponin (e.g., 0.01-

0.05 mg/mL). The optimal saponin concentration needs to be determined empirically for

each cell type to ensure permeabilization without causing excessive cell death.

Prepare the "Imaging Buffer": Live-cell imaging medium containing the same final

concentration of AMP-PNP but without saponin.

Permeabilization and Loading:

Wash the cells once with warm wash buffer.

Remove the wash buffer and add the "Loading Buffer" to the cells.

Incubate for a short period (e.g., 2-5 minutes) at 37°C. This step should be optimized to

allow AMP-PNP entry while minimizing the loss of cytosolic components.

Wash and Image:

Gently remove the "Loading Buffer".

Wash the cells twice with the warm "Imaging Buffer" to remove the saponin and

extracellular AMP-PNP that is not bound.
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Add fresh "Imaging Buffer" to the cells.

Proceed with live-cell imaging on a pre-warmed microscope stage.

Control Experiments:

Vehicle Control: Perform the same procedure but with a "Loading Buffer" containing saponin

but no AMP-PNP.

No Permeabilization Control: Treat cells with "Imaging Buffer" containing AMP-PNP but

without the saponin permeabilization step.

ATP Washout: After imaging the AMP-PNP effect, attempt to wash out the AMP-PNP with

imaging buffer and then add a high concentration of ATP (e.g., 5-10 mM) to see if the cellular

process can be rescued.

Protocol 2: Electroporation for Introducing AMP-PNP
into Suspension Cells
This protocol is suitable for introducing AMP-PNP into suspension cells or cells that can be

detached without significant damage.

Materials:

Suspension cells or trypsinized adherent cells

AMP-PNP stock solution

Electroporation buffer (e.g., Opti-MEM™ or a manufacturer-specific buffer)

Electroporator and compatible cuvettes

Recovery medium (complete growth medium)

Procedure:

Cell Preparation: Harvest and wash the cells, then resuspend them in the electroporation

buffer at the recommended density (e.g., 1-5 x 10⁶ cells/mL).
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Electroporation:

Add AMP-PNP to the cell suspension to the desired final concentration (e.g., 1-10 mM).

Transfer the cell/AMP-PNP mixture to a pre-chilled electroporation cuvette.

Apply the electric pulse using parameters optimized for your cell line. Start with

manufacturer-recommended settings and optimize for high viability and loading efficiency.

Recovery and Plating:

Immediately after the pulse, gently transfer the cells to a tube containing pre-warmed

recovery medium.

Incubate for 15-30 minutes to allow cells to recover.

Plate the cells onto imaging dishes.

Imaging: Allow the cells to adhere (if applicable) and then replace the medium with fresh

imaging buffer (containing AMP-PNP if continuous presence is desired) before starting the

imaging session.

Control Experiments:

Mock Electroporation: Electroporate cells in the buffer without AMP-PNP.

No Electroporation: Incubate cells with AMP-PNP in the electroporation buffer without

applying the electric pulse.

Signaling Pathways and Workflows
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status. Its

activation by a high AMP:ATP ratio triggers a cascade of events to restore energy balance.

Introducing AMP-PNP can interfere with this pathway by competing with ATP for binding to

various kinases and ATP-dependent enzymes, potentially altering the cellular energy charge

and indirectly influencing AMPK activity.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Stress

Downstream Effects

High AMP:ATP Ratio AMP-PNP
(Competitive ATP Antagonist)

AMPK

Indirectly Affects by
Altering Cellular ATP Dynamics

Anabolic Pathways
(e.g., Protein Synthesis)

Inhibits

Catabolic Pathways
(e.g., Glycolysis, Fatty Acid Oxidation)

Activates

LKB1

Phosphorylates &
Activates

CaMKKβ

Phosphorylates &
Activates

Click to download full resolution via product page

Caption: The AMPK signaling pathway is a key regulator of cellular energy homeostasis.

Experimental Workflow for Live-Cell Imaging with AMP-
PNP
This workflow outlines the key steps for a typical live-cell imaging experiment designed to

investigate the effect of AMP-PNP on an ATP-dependent cellular process.
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Caption: A typical workflow for studying ATP-dependent processes using AMP-PNP in live

cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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